N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on existing literature.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamide group, and a chlorophenyl moiety, which are known to contribute to its biological activity. The presence of the thiazole ring is particularly significant as it has been associated with various medicinal properties, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit substantial antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways critical for microbial survival .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Activity | Target Organisms |
---|---|---|
d1 | Moderate | E. coli, S. aureus |
d2 | High | C. albicans |
d3 | Low | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, derivatives containing thiazole rings have shown promising results against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents .
Table 2: Anticancer Activity Against MCF7 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
d6 | 5.0 | Apoptosis induction |
d7 | 10.0 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with biological targets at the molecular level. Using software like Schrodinger v11.5, researchers have modeled the binding interactions between this compound and various receptors involved in cancer progression and microbial resistance . These studies help identify key binding sites and predict the efficacy of compounds in therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antibacterial properties against common pathogens. Among them, one derivative showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating strong antibacterial potential.
- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a compound similar to this compound was administered as part of a combination therapy. Results showed a significant reduction in tumor size in 60% of participants after three months of treatment.
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-2-28-18-6-4-3-5-17(18)25-19(26)11-16-12-29-21(24-16)30-13-20(27)23-15-9-7-14(22)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAJPJUZRGXLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.